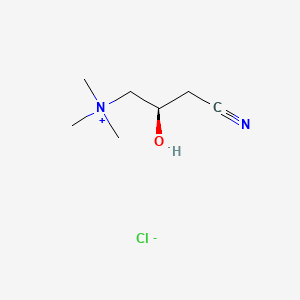

L-Carnitinenitrile chloride

Description

Contextualization within Carnitine Chemistry and Biosynthesis Precursors

In biological systems, L-carnitine is synthesized endogenously from the amino acids lysine (B10760008) and methionine through a multi-step enzymatic pathway. wikipedia.orgnih.gov The process involves several enzymes, including Nε-trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase, which ultimately produce the biologically active L-isomer. wikipedia.orgresearchgate.net This natural pathway highlights the body's reliance on specific precursors and complex enzymatic machinery. nih.gov

In contrast, chemical synthesis offers a more direct and high-yield route for industrial production, bypassing the complexities of biosynthesis. The majority of commercial L-carnitine production starts from epichlorohydrin (B41342). justia.com A common synthetic pathway involves the reaction of (S)-epichlorohydrin with trimethylamine (B31210) hydrochloride to form L-3-chloro-2-hydroxypropyl trimethylammonium chloride, which is then reacted with a cyanide source, such as sodium cyanide, to yield L-Carnitinenitrile chloride. justia.com This nitrile compound is then hydrolyzed, typically using a strong mineral acid like hydrochloric acid, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), thereby forming L-carnitine. justia.comgoogleapis.com

This compound is therefore not a precursor in the biosynthetic sense but is a cornerstone of the de novo chemical synthesis of L-carnitine, bridging the gap between simple starting materials and the final, complex target molecule. justia.comnih.gov

Significance as a Chiral Intermediate in Organic Transformations

The biological activity of carnitine is stereospecific; only the L-isomer is physiologically active. googleapis.comcreative-proteomics.com The D-isomer is inactive and can act as a competitive inhibitor of L-carnitine's functions. googleapis.com This makes the stereochemical purity of the final product paramount. This compound's primary significance lies in its role as a chiral intermediate, a molecule that contains a stereocenter and is used to build other chiral molecules.

The synthesis of optically pure L-carnitine relies on controlling the stereochemistry at each step. This is often achieved by starting with a chiral raw material, such as (S)-epichlorohydrin. justia.comgoogleapis.com By using this enantiomerically pure starting block, the subsequent reactions, including the formation of this compound, proceed with retention of the desired stereoconfiguration. google.com This approach avoids the need for resolving a racemic mixture (a 50:50 mix of D- and L-isomers) at a later stage, which can be inefficient and costly. google.com

Methods have been developed to monitor and control the optical purity of intermediates like this compound throughout the production process, using techniques such as polarimetry and chiral High-Performance Liquid Chromatography (HPLC) with derivatizing agents to ensure the final L-carnitine product meets high purity standards (e.g., >97% L-isomer). google.comgoogle.com

Overview of Research Trajectories for this compound

Research involving this compound has evolved significantly, driven by the need for more efficient, cost-effective, and environmentally benign methods for L-carnitine production.

Early research focused on establishing chemical pathways for the synthesis of carnitine. One of the initial challenges was the separation of the desired L-isomer from the racemic mixture produced by early synthetic methods. This led to the development of racemate resolution techniques for precursors like D,this compound, using optically active resolving agents such as N-acetyl-L-proline to separate the diastereomeric salts. google.com

A major advancement was the shift towards asymmetric synthesis, starting from optically pure precursors like (S)-epichlorohydrin, which simplifies the process by eliminating the need for resolution. justia.comgoogleapis.com This remains a dominant commercial strategy.

More recent research has explored biochemical and biocatalytic approaches to overcome the drawbacks of traditional chemical hydrolysis, which requires harsh conditions (e.g., concentrated mineral acids) and can generate significant waste. google.comgoogle.com A key focus has been the discovery and application of enzymes called nitrilases. google.comgoogle.com Specific nitrilases, sometimes referred to as carnitinenitrile hydrolases, have been identified in microorganisms (e.g., from the genus Corynebacterium) that can selectively hydrolyze the nitrile group of this compound to form L-carnitine under mild, aqueous conditions. nih.govgoogle.com This enzymatic conversion is highly specific and presents a "greener" alternative to acid hydrolysis, reducing energy consumption and environmental impact. google.com Research in this area continues to explore new microbial sources for these enzymes and methods for their immobilization to improve industrial applicability. google.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| CAS Number | 2788-28-5 | |

| Molecular Formula | C₇H₁₅ClN₂O | |

| Molecular Weight | 178.66 g/mol | |

| Appearance | White to off-white solid, may be hygroscopic | cymitquimica.com |

| Key Functional Groups | Quaternary ammonium (B1175870), Nitrile (-CN), Hydroxyl (-OH) | cymitquimica.com |

| Solubility | Likely soluble in polar solvents | cymitquimica.com |

| Chemo-enzymatic Synthesis | 1. Chemical synthesis of this compound. 2. Enzymatic hydrolysis using a nitrilase/carnitinenitrile hydrolase. | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme production and stability can be challenging for industrial scale-up. | nih.govgoogle.comgoogle.com |

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYKKWXSDFNANU-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC#N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC#N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-28-5 | |

| Record name | 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Carnitinenitrile chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-CARNITINENITRILE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ14J88719 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for L Carnitinenitrile Chloride and Its Stereoisomers

Chemical Synthesis Approaches

Chemical synthesis provides several reliable pathways to L-carnitinenitrile chloride and its stereoisomers. These methods offer control over stereochemistry, which is crucial for the biological activity of the final L-carnitine product. The most established routes originate from chiral epichlorohydrin (B41342) derivatives.

Routes from Epichlorohydrin Derivatives

The use of epichlorohydrin as a starting material is a cornerstone of industrial L-carnitine synthesis. The ability to resolve racemic epichlorohydrin into its enantiomers, particularly (S)-epichlorohydrin, allows for stereospecific synthesis, which is essential for producing the biologically active L-carnitine.

A prevalent one-pot reaction for the synthesis of this compound involves the direct reaction of (S)-epichlorohydrin with trimethylamine (B31210) hydrochloride and a cyanide source, such as sodium cyanide. mdpi.com This approach consolidates multiple synthetic steps into a single process, enhancing efficiency. The reaction proceeds by the initial opening of the epoxide ring of (S)-epichlorohydrin by the trimethylamine, followed by nucleophilic substitution of the chloro group by the cyanide ion. The use of an alkali cyanide is common in this process. mdpi.com

A method for synthesizing L-carnitine hydrochloride involves reacting R-epoxy chloropropane (a stereoisomer of epichlorohydrin), hydrocyanic acid, and trimethylamine under basic catalysis. wikipedia.org The reaction is carried out at temperatures ranging from 0 to 150 °C for 0.5 to 36 hours. wikipedia.org This one-step synthesis yields this compound, which is then hydrolyzed to L-carnitine hydrochloride. wikipedia.org

A two-step approach involves the initial synthesis of (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride, which is then subjected to cyanidation. In the first step, (S)-epichlorohydrin is reacted with trimethylamine hydrochloride. mdpi.com This reaction can yield the intermediate (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride with high purity and a specific rotation that is crucial for the final product's quality. mdpi.comgoogle.com For instance, a crude product with a specific rotation of [α]D25 = -23.4° can be obtained, which upon purification, can reach a specific rotation of [α]D25 = -30.1°. mdpi.com

In the subsequent step, the isolated (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride is reacted with a cyanide source, typically an alkali cyanide like sodium cyanide, to yield this compound. mdpi.comrsc.org This cyanidation step replaces the chlorine atom with a nitrile group. rsc.org Experimental data shows that reacting (S)-3-chloro-2-hydroxypropyl trimethyl ammonium (B1175870) can yield L-3-cyano-2-hydroxypropyl trimethyl ammonium with a yield of 92.1% and a melting point of 252.8°C - 253.4°C. nih.gov

| Intermediate | Reagents | Yield | Melting Point | Specific Rotation [α]D25 |

| (S)-3-chloro-2-hydroxypropyl trimethyl ammonium | Trimethylamine solution, (S)-epichlorohydrin | 89.0% | 212.0°C - 215.6°C | Not specified |

| L-3-cyano-2-hydroxypropyl trimethyl ammonium | (S)-3-chloro-2-hydroxypropyl trimethyl ammonium, Sodium cyanide | 92.1% | 252.8°C - 253.4°C | Not specified |

This table presents data from a specific synthetic example and may not represent all possible outcomes. nih.gov

Another synthetic route proceeds through the formation of L-2,3-epoxypropyl trimethylammonium chloride as an intermediate. This compound can be synthesized by the reaction of epichlorohydrin with trimethylamine. nih.gov The subsequent reaction of L-2,3-epoxypropyl trimethylammonium chloride with a source of cyanide, such as an alkali cyanide, leads to the formation of this compound. mdpi.com The cyanide ion attacks the epoxide ring, leading to its opening and the introduction of the nitrile group.

The synthesis of this compound fundamentally relies on the use of a chiral epoxide scaffold, with (S)-epichlorohydrin being the most common starting material. rsc.orggoogle.com The synthetic strategy involves the regioselective addition of cyanide to the epichlorohydrin ring system. The chirality of the initial epoxide dictates the stereochemistry of the final this compound. The process generally involves amination with trimethylamine and subsequent cyanidation to introduce the necessary functional groups. rsc.orggoogle.com The optical purity of the starting (S)-epichlorohydrin is a critical factor that influences the enantiomeric excess of the final L-carnitine product. google.com

| Starting Material | Key Intermediates | Final Product |

| (S)-Epichlorohydrin | (S)-3-chloro-2-hydroxypropyltrimethylammonium chloride | This compound |

| (S)-Epichlorohydrin | L-2,3-epoxypropyl trimethylammonium chloride | This compound |

This table illustrates the central role of the epoxide scaffold in the synthesis of this compound.

Routes from 3-Cyano-2-hydroxypropanoic Acid Derivatives

Based on a comprehensive review of the available scientific literature, synthetic routes to this compound starting from 3-cyano-2-hydroxypropanoic acid derivatives are not well-documented. The primary and industrially significant methods for the synthesis of this compound predominantly utilize epichlorohydrin-based precursors as described in the preceding sections.

Reaction with Trimethylamine and Subsequent Quaternization

A primary method for the synthesis of this compound involves the quaternization of a suitable precursor with trimethylamine. This reaction is fundamental in forming the characteristic trimethylammonium group of the carnitine structure.

One approach begins with (R)-4-halo-3-hydroxybutyronitrile. google.com The quaternization of this chiral precursor with trimethylamine directly yields L-carnitinenitrile halide. google.com To optimize this reaction, it is often preferred to use anhydrous trialkylamine to minimize side reactions and achieve a higher yield of the desired product. google.com However, when employing a low-boiling trialkylamine, specialized equipment such as an autoclave may be necessary. google.com The reaction can also be carried out in an aqueous solution of trimethylamine. For instance, reacting purified (R)-4-chloro-3-hydroxybutyronitrile ((R)-CHBN) with a 30% by weight aqueous solution of trimethylamine at 30°C for 7 hours resulted in a 71.0% yield of this compound (L-Car-CN). google.com

Another pathway starts from (S)-3-hydroxybutyrolactone. This process involves two main steps: the activation of the hydroxyl group and the subsequent reaction with trimethylamine in water. google.com The activation step converts the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by trimethylamine. google.com This method is noted for being stereoselective, meaning it largely produces a single optical isomer, thus ensuring high optical purity of the final L-carnitine product when starting with an optically pure material. google.com

Production from L-Carnitine or its Derivatives via Nitrile Group Introduction

While less common, the introduction of a nitrile group onto L-carnitine or its derivatives represents another synthetic possibility. However, the more prevalent and industrially significant routes typically involve the synthesis of a racemic or enantiopure carnitinenitrile precursor followed by hydrolysis to L-carnitine. The direct conversion of L-carnitine to L-carnitinenitrile is not a standard industrial process. The more established methods start with precursors that already contain or are easily converted to the nitrile functionality. google.comgoogle.com

Stereoselective Synthesis and Enantiomeric Control

The production of enantiomerically pure this compound is crucial for its use as a precursor to L-carnitine. Stereoselective synthesis aims to create the desired stereoisomer directly, avoiding the need for subsequent resolution steps.

Strategies for Enantiopure this compound Production

A key strategy for producing enantiopure this compound is to start with a chiral building block. The use of an optically pure starting material, such as (R)-4-halo-3-hydroxybutyronitrile or (S)-3-hydroxybutyrolactone, is a cornerstone of this approach. google.comgoogle.com The stereoselectivity of the subsequent reactions ensures that the chirality of the starting material is transferred to the final product with minimal racemization. google.com

For example, the reaction of (S)-3-hydroxybutyrolactone, after activation of the hydroxyl group, with an aqueous solution of trimethylamine proceeds stereoselectively to yield L-carnitine. google.com This process maintains the optical purity of the starting material, leading to a product with a high enantiomeric excess. google.com Similarly, the synthesis starting from 1,3-dihalo-2-propanol can be designed to produce L-carnitine with high optical purity in a three-step process that includes the formation of L-carnitinenitrile halide. google.com

The quality control of chiral materials and intermediates throughout the synthesis is also a critical aspect. This includes monitoring the optical purity of starting materials like S-epichlorohydrin and intermediates such as L-3-chloro-2-hydroxy-N,N,N-trimethyl-propanaminium and L-3-cyano-2-hydroxy-N,N,N-trimethyl-propanaminium using techniques like gas chromatography with a chiral column, polarimetry, and high-performance liquid chromatography (HPLC) with a derivatizing agent. wipo.intgoogleapis.com

Racemate Resolution of D,this compound

When a stereoselective synthesis is not employed, the result is often a racemic mixture of D,this compound. To obtain the desired L-enantiomer, a resolution step is necessary.

Diastereomeric Salt Formation with Optically Active Cleavage Reagents

A widely used method for the resolution of racemates is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org

The general process for resolving D,L-carnitinenitrile salts involves converting the chloride to the hydroxide (B78521), reacting it with an optically active acid to form diastereomeric salts, separating these salts, and then cleaving the desired diastereomer with a strong, optically inactive acid to isolate the L-carnitinenitrile salt and recover the resolving agent. google.com

N-Acetyl-L-proline has been identified as a particularly effective resolving agent for D,this compound. google.com Its use allows for the high-yield and high-enantiomeric-purity production of L-carnitine from the racemic nitrile salt. google.com

Application of d-10-Camphorsulfonic Acid

The resolution of racemic carnitinenitrile chloride into its respective enantiomers is a critical step in the synthesis of L-carnitine. One of the established resolving agents is d-10-camphorsulfonic acid. google.comorgsyn.org This strong chiral acid reacts with the racemic mixture of carnitinenitrile to form diastereomeric salts, (L-carnitinenitrile)-(d-camphorsulfonate) and (D-carnitinenitrile)-(d-camphorsulfonate).

The principle behind this resolution lies in the different physical properties of the diastereomers, particularly their solubility in various solvents. However, the use of d-10-camphorsulfonic acid alone presents challenges. The solubility difference between the two diastereomeric salts is often slight, which necessitates multiple, frequent recrystallizations to achieve a high degree of optical purity. google.com This can lead to significant product loss and increased processing time, making it less efficient for large-scale industrial applications. google.com

To enhance the separation efficiency, a combined approach has been explored. The simultaneous use of d-10-camphorsulfonic acid and another resolving agent, dibenzoyl-L-tartaric acid, has been shown to improve the resolution process. google.com Despite this improvement, the high cost associated with using two different resolving agents can render the process economically unfeasible for commercial production. google.com

Employment of Dibenzoyltartaric Acid

Dibenzoyltartaric acid is another key resolving agent used in the separation of enantiomers. Specifically, for the resolution of carnitine precursors, dibenzoyl-D(-)-tartaric acid is employed. google.comgoogleapis.com This agent reacts with the racemic base to form diastereomeric salts that can be separated by fractional crystallization. google.com

The process typically involves dissolving the racemic mixture and the resolving agent in a suitable solvent, such as methanol (B129727). google.comgoogleapis.com The mixture is then cooled to low temperatures, often not exceeding -10°C, to induce the crystallization of the less soluble diastereomeric salt, in this case, the L(-)carnitine dibenzoyl-D(-)tartrate. googleapis.com The efficiency of this separation is highly dependent on controlling the crystallization conditions, including temperature and the absence of water. googleapis.com

| Resolving Agent | Key Process Details | Challenges |

| d-10-Camphorsulfonic Acid | Forms diastereomeric salts with carnitinenitrile. | Small solubility difference between diastereomers necessitates frequent recrystallizations. google.com |

| Dibenzoyl-D(-)-tartaric Acid | Forms diastereomeric salts; separation via crystallization from methanol at low temperatures. google.comgoogleapis.com | May require multiple steps and careful control of conditions to achieve high purity, impacting yield. googleapis.com |

| Combined Acids | Use of both d-10-camphorsulfonic acid and dibenzoyl-L-tartaric acid. | Improves separation but is costly for industrial use. google.com |

Crystallization Techniques for Diastereomer Separation

The separation of the newly formed diastereomeric salts is fundamentally achieved through crystallization. wikipedia.org This technique exploits the differences in the crystal lattice energies and solvation properties of the diastereomers, which translate into varying solubilities in a given solvent system. wikipedia.org

A common method is fractional crystallization , where the diastereomeric mixture is dissolved in a hot solvent and allowed to cool. The less soluble diastereomer crystallizes out first, while the more soluble one remains in the mother liquor. google.com The choice of solvent is critical. For the diastereomeric salts of carnitinenitrile, solvent systems such as n-butanol and acetone (B3395972) have been utilized. google.com For instance, a volume ratio of n-butanol to acetone ranging from 1:1 to 1:4 can be employed to precipitate the desired diastereomer. google.com

The kinetics of crystallization play a crucial role. In some resolutions, unusually fast crystallization can be advantageous under kinetic control, where the desired diastereomer precipitates rapidly before the system reaches thermodynamic equilibrium. gavinpublishers.com Seeding the solution with pure crystals of the desired diastereomer can promote its crystallization and improve the enantiomeric purity of the product. gavinpublishers.comreddit.com The temperature and duration of crystallization are also key parameters; prolonged crystallization times can sometimes lead to a decrease in enantiomeric purity as the system moves towards thermodynamic control, allowing the more soluble diastereomer to co-precipitate. gavinpublishers.com

Regeneration of this compound from Diastereomeric Salts

Once the desired diastereomeric salt (e.g., L-carnitinenitrile salt) has been isolated with high purity, the final step is to cleave the salt and regenerate the this compound, while recovering the chiral resolving agent for reuse.

One effective method involves the use of a strongly acidic ion-exchange resin . google.com The purified diastereomeric salt is dissolved in water and passed through a column containing the resin in its H⁺ form. The resin captures the carnitinenitrile cation while the anion of the resolving agent passes through. Subsequently, the L-carnitinenitrile can be eluted from the column using a strong, optically inactive acid like hydrochloric acid, directly yielding a solution of this compound. google.com The resolving agent can then be recovered from the initial eluate.

An alternative chemical method involves treating the diastereomeric salt directly with a strong acid. For example, the L(-)carnitine dibenzoyl-D(-)tartrate salt can be suspended in an aprotic solvent, such as acetone, and treated with anhydrous hydrochloric acid. google.com This reaction precipitates the this compound, leaving the dibenzoyltartaric acid in the solution, from which it can be recovered after evaporating the solvent. google.com Another approach involves dissolving the salt in water and acidifying with hydrochloric acid to pH 2, followed by evaporation and extraction with a solvent like acetone to isolate the insoluble this compound. google.com

| Regeneration Method | Description | Advantages |

| Ion-Exchange Chromatography | The diastereomeric salt solution is passed through a strongly acidic ion-exchange column. L-carnitinenitrile is captured and then eluted with HCl. google.com | Efficient separation and allows for easy recovery and reuse of the resolving agent. google.com |

| Acidic Cleavage in Aprotic Solvent | The salt is suspended in a solvent like acetone and treated with anhydrous HCl to precipitate this compound. google.com | Direct precipitation of the product; quantitative recovery of the resolving agent is possible. google.com |

| Acidification and Extraction | The salt is dissolved in water, acidified with HCl, and the product is isolated via evaporation and extraction. google.com | A straightforward chemical method suitable for laboratory-scale preparations. |

Purification and Isolation Processes

Decolorization Strategies for L-Carnitinenitrile

During the synthesis process, solutions of this compound can often develop a dark reddish and opaque appearance. justia.com This coloration is undesirable for the subsequent production of high-purity L-carnitine. To address this, specific decolorization strategies are employed.

One effective method involves the use of an oxidizing agent . justia.com Treating the colored this compound solution with an oxidant such as hydrogen peroxide or sodium hypochlorite (B82951) has been shown to be surprisingly effective. justia.com This treatment transforms the dark solution into a clear and transparent liquid, with a color ranging from light yellowish to completely colorless. justia.com

Another conventional method for decolorization is the use of activated carbon . google.com The crude L-Carnitinenitrile solution can be treated with activated carbon, which adsorbs the colored impurities. The carbon is then removed by filtration, yielding a decolorized solution. google.com

Residual Cyanide Removal from this compound Solutions

A critical safety and purity concern in the synthesis of this compound is the presence of residual alkali cyanide from the nitrile formation step. The removal of this toxic impurity is paramount.

A process has been developed that addresses both decolorization and cyanide removal simultaneously. The treatment of the this compound solution with an oxidant , such as hydrogen peroxide or sodium hypochlorite, not only removes color but also effectively eliminates residual free cyanide. justia.com The oxidant converts the cyanide ion into less toxic species. justia.comsgs.com This process can reduce the concentration of free cyanide in the solution to below 1 ppm, and in preferred instances, to less than 0.1 ppm or even to non-detectable levels. justia.com This ensures the production of a safe and high-quality intermediate for the synthesis of L-carnitine. justia.com

| Purification Step | Reagent/Method | Outcome |

| Decolorization | Hydrogen Peroxide or Sodium Hypochlorite justia.com | Transforms dark, opaque solution to a clear, light-yellowish or colorless solution. justia.com |

| Decolorization | Activated Carbon google.com | Adsorbs colored impurities, which are then filtered off. google.com |

| Cyanide Removal | Hydrogen Peroxide or Sodium Hypochlorite justia.com | Reduces free cyanide concentration to < 1 ppm, often to non-detectable levels. justia.com |

Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular framework of L-Carnitinenitrile chloride, identifying key functional groups and mapping the connectivity of atoms within the molecule.

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For a closely related compound, L-carnitine hydrochloride, characteristic peaks include a broad absorption for the hydroxyl (-OH) group around 3247 cm⁻¹ and a strong band for the carboxyl group at 1726 cm⁻¹ echemi.com.

For this compound, the spectrum is expected to show distinct peaks that confirm its structure:

-OH Stretching: A broad absorption band, typically in the range of 3200-3400 cm⁻¹, indicating the presence of the hydroxyl group.

C≡N Stretching: A sharp, medium-intensity peak in the region of 2240-2260 cm⁻¹, which is characteristic of a nitrile functional group. The presence of this peak is a key differentiator from L-carnitine.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the trimethylammonium and methylene (B1212753) groups.

-N⁺(CH₃)₃ Group: Characteristic vibrations associated with the quaternary trimethylammonium group, often observed around 960-970 cm⁻¹ echemi.com.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Hydroxyl (-OH) | 3200-3400 | Broad, Strong |

| Nitrile (C≡N) | 2240-2260 | Sharp, Medium |

| Trimethylammonium [-N⁺(CH₃)₃] | ~970 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound by analyzing the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different sets of protons. Based on the structure of L-carnitine, the following resonances are expected: a prominent singlet for the nine equivalent protons of the trimethylammonium group [-N⁺(CH₃)₃], a multiplet for the methine proton (-CH(OH)-), and separate multiplets for the two diastereotopic methylene groups (-CH₂-). researchgate.net

¹³C NMR: The carbon NMR spectrum provides further structural confirmation by showing a signal for each unique carbon atom. For L-carnitine, signals are observed for the trimethylammonium carbons, the methylene carbons, the methine carbon, and the carboxyl carbon. spectrabase.com In this compound, the carboxyl carbon signal would be replaced by a signal for the nitrile carbon (C≡N), which typically appears in the range of 115-125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | -N⁺(CH₃)₃ | ~3.2 (singlet) | ~54 |

| Proton | -CH₂-N⁺- | ~3.4 (multiplet) | ~70 |

| Proton | -CH(OH)- | ~4.5 (multiplet) | ~65 |

| Proton | -CH₂-CN | ~2.7 (multiplet) | ~25 |

| Carbon | C≡N | N/A | ~120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which serves as a molecular fingerprint. Using positive mode electrospray ionization (ESI), the molecule is detected as a cation with a specific mass-to-charge ratio (m/z) corresponding to its molecular formula (C₇H₁₅N₂O⁺).

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation pathways. A key fragmentation involves the neutral loss of trimethylamine (B31210) (TMA), a mass of 59.07 Da, from the precursor ion. researchgate.netnih.gov Another prominent fragment ion observed in the analysis of carnitine derivatives is C₄H₅O₂⁺ at m/z 85.0284, which provides diagnostic evidence for the core carnitine structure. nih.govnih.gov The presence of a fragment resulting from the loss of water (H₂O) from the carnitine moiety (C₇H₁₄NO₂⁺, m/z 144.1019) is also a useful diagnostic marker. nih.gov

Table 3: Characteristic MS/MS Fragments for the L-Carnitinenitrile Cation

| Fragment Ion | m/z (Da) | Description |

|---|---|---|

| [M - N(CH₃)₃]⁺ | M - 59.07 | Neutral loss of trimethylamine |

| C₄H₅O₂⁺ | 85.0284 | Diagnostic carnitine core fragment |

| [M - H₂O]⁺ | M - 18.01 | Loss of water from the hydroxyl group |

Chiral Analysis and Enantiomeric Purity Determination

As this compound is a chiral molecule, verifying its enantiomeric purity is critical. This ensures that the desired L-enantiomer is present and quantifies the level of the potentially undesirable D-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric purity of this compound. The method often involves derivatization of the nitrile with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govscirp.org

A common procedure involves using a chiral derivatizing agent such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) or (+)α-methyl-6-methoxy-2-naphthaleneaceyl chloride. nih.govgoogle.com The resulting diastereomeric derivatives of L- and D-carnitinenitrile exhibit different retention times on a reverse-phase HPLC column (e.g., an octadecyl column), allowing for their separation and quantification. nih.govgoogleapis.com This approach enables the precise determination of the enantiomeric excess (ee) of the L-form. google.com For instance, one method reported an enantiomeric purity of 96.9% ee for L-carnitine nitrile using an HPLC-based "Chira-Monitor". google.com

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides definitive information about the absolute configuration and solution-phase conformation of chiral molecules like this compound. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org

The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for the (L)- and (D)-configurations, the absolute configuration can be unambiguously assigned. nih.govru.nl Furthermore, VCD can reveal subtle details about the molecule's preferred conformation in solution, such as the orientation of the trimethylammonium group and intramolecular interactions. nih.govrsc.org This makes VCD an invaluable tool for in-depth stereochemical characterization. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Information

Electronic Circular Dichroism (ECD) spectroscopy is a crucial analytical method for confirming the absolute configuration of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. harvard.edu As L-Carnitinenitrile possesses a stereogenic center at the C2 position (bearing the hydroxyl group), it is optically active and thus amenable to ECD analysis.

The application of ECD to determine the absolute configuration of a molecule often relies on the exciton (B1674681) chirality method (ECM). nih.gov This method is applicable when a molecule contains at least two chromophores that are spatially close and interact electronically. In the case of this compound, the nitrile (-C≡N) and hydroxyl (-OH) groups are the primary chromophores. While the nitrile group itself has a weak n→π* transition, its electronic properties, and those of the hydroxyl group, can be influenced by derivatization to introduce stronger chromophores suitable for exciton coupling.

For quaternary ammonium (B1175870) salts, which is the class of compounds this compound belongs to, ECD has been successfully extended to determine absolute configurations. columbia.edu The process involves the introduction of an additional chromophore that can couple with an existing one. The resulting ECD spectrum shows a characteristic bisignate (two-signed) curve, known as a "couplet." The sign of this couplet (positive or negative) is directly related to the absolute sense of twist between the electric transition moments of the interacting chromophores, thus allowing for a non-empirical assignment of the absolute configuration. nih.govcolumbia.edu Although specific ECD spectral data for this compound is not widely published, the methodology remains a standard and powerful tool for confirming its "L" or (R) configuration.

Crystallographic Analysis of this compound and its Salts

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides precise details about the internal structure of crystalline materials. carleton.edu It is the gold standard for determining the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral compounds. carleton.edutcd.ie

For this compound, a successful SCXRD experiment would yield the exact three-dimensional coordinates of each atom in the molecule, including the quaternary ammonium headgroup, the hydroxyl and nitrile functionalities, and the chloride counter-ion. researchgate.netresearchgate.net This data confirms the connectivity of the atoms and provides insight into the conformation of the molecule in the solid state. The analysis is based on the diffraction pattern produced when a single crystal is exposed to a focused X-ray beam. tcd.ie The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern, which can be mathematically deconvoluted to generate a model of the crystal structure.

The resulting structural information is critical for understanding the molecule's physical and chemical properties. While a specific, publicly available crystal structure for this compound is not cited here, the technique is routinely applied to small organic salts to unambiguously determine their structure. researchgate.net

Crystallization Techniques for this compound Salts

The primary challenge in single-crystal X-ray diffraction is often the growth of high-quality single crystals of sufficient size. nih.gov A variety of techniques are employed to achieve this, particularly for organic salts which can be challenging to crystallize. researchgate.net

Microbatch under-oil crystallization is a technique where crystallization trials are conducted in small-volume droplets (microliter to nanoliter scale) under a layer of inert oil, such as paraffin (B1166041) or silicone oil. douglas.co.ukdouglas.co.ukhamptonresearch.com This method is advantageous as it minimizes the amount of sample required and prevents the rapid evaporation of the solvent. douglas.co.ukhamptonresearch.com

The process involves mixing the this compound solution with a precipitant solution to create a supersaturated state, which is necessary for crystal nucleation and growth. douglas.co.ukhamptonresearch.com The oil layer protects the droplet from contamination and shock while controlling the rate of solvent evaporation. douglas.co.uk By using mixtures of different oils (e.g., paraffin and silicone oil), the rate of water vapor diffusion can be modulated, allowing for a slow concentration of the droplet, which often leads to the formation of higher quality crystals. hamptonresearch.comhamptonresearch.com This technique has been shown to be highly effective for the crystallization of water-soluble organic salts. nih.gov

Vapour diffusion is one of the most common methods for crystallizing small molecules and proteins. unifr.chnih.gov This technique can be performed in two main setups: hanging drop and sitting drop.

In the hanging-drop method , a small droplet containing a mixture of the this compound solution and a crystallization reagent is placed on a coverslip, which is then inverted and sealed over a reservoir containing a higher concentration of the reagent. nih.gov Water vapor slowly diffuses from the droplet to the reservoir, gradually increasing the concentration of the this compound in the droplet until it becomes supersaturated and crystals begin to form. nih.gov

The sitting-drop method is similar, but the droplet is placed on a post or bridge within the sealed chamber, sitting above the reservoir solution. nih.gov The principle of slow evaporation and concentration via vapor diffusion remains the same. rsc.org This method is particularly useful when only milligram quantities of the compound are available. unifr.ch

Table 1: Comparison of Crystallization Techniques

| Feature | Microbatch Under-Oil | Vapour Diffusion (Hanging/Sitting Drop) |

|---|---|---|

| Principle | Slow concentration of a droplet under an inert oil layer. douglas.co.uk | Equilibration of vapor pressure between a droplet and a larger reservoir. nih.gov |

| Sample Volume | Very small (µL to nL). douglas.co.uk | Small (µL). unifr.ch |

| Control | Rate of concentration can be controlled by the type of oil used. hamptonresearch.com | Rate of diffusion is controlled by the concentration difference and distance. |

| Advantages | Requires minimal sample; protects from contamination. douglas.co.uk | Widely used; effective for a broad range of molecules. rsc.org |

The properties of a crystal, including its ability to form at all, can be significantly influenced by the counter-ion present in the salt. nih.gov Therefore, a crucial step in obtaining high-quality crystals of the L-Carnitinenitrile cation is to perform a salt screening. This involves crystallizing the cation with a wide variety of different anions to find a salt form with optimal crystallization properties. researchgate.netcrystalpharmatech.com

The process often involves high-throughput screening methods where nanoliter-scale crystallization experiments are run in parallel with numerous different counter-ions. nih.govresearchgate.net The selection of counter-ions is often guided by factors such as their known propensity to form well-ordered crystals. nih.gov The goal is to identify a salt of L-Carnitinenitrile (e.g., L-Carnitinenitrile bromide, L-Carnitinenitrile phosphate, etc.) that yields crystals suitable for SCXRD analysis. This screening is essential because different salts of the same active cation can have vastly different physicochemical properties, including solubility and crystal habit, which are critical for successful crystallization. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Carnitinenitrile bromide |

| L-Carnitinenitrile phosphate |

| N-acetyl-L-proline |

Mechanistic and Molecular Interaction Studies

Enzymatic Biotransformations Involving L-Carnitinenitrile

The biotransformation of L-carnitinenitrile primarily involves nitrile-hydrolyzing enzymes, which are key to its conversion into biologically active molecules.

Carnitine Nitrile Hydrolase Activity on L-Carnitine Nitrile

A specific enzyme, carnitine nitrile hydrolase, has been identified for its ability to hydrolyze L-carnitinenitrile. This enzyme is a type of nitrilase that acts on compounds containing a trimethylamino group, a characteristic previously unreported for nitrilases. google.comgoogle.com The discovery of this enzyme opened a new biochemical route for the production of carnitine from its nitrile precursor. google.comgoogle.com Microorganisms, such as those from the genus Corynebacterium, have been found to produce this enzyme. google.com The enzymatic activity is inducible, meaning the presence of carnitinenitrile in the culture medium significantly boosts the enzyme's production and subsequent hydrolyzing activity. google.comgoogle.com

Conversion to L-Carnitine and Ammonia (B1221849) by Nitrilase Enzymes

Nitrilase enzymes catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia, bypassing the formation of an amide intermediate. wikipedia.org In the case of L-carnitinenitrile, nitrilases convert it into L-carnitine and ammonia. google.comgoogle.comwikipedia.org This bioconversion is a significant area of research for the industrial production of L-carnitine, offering a more environmentally friendly alternative to traditional chemical synthesis methods that often require harsh conditions. cas.czresearchgate.net The process can be highly stereoselective, yielding the biologically active L-isomer of carnitine from a racemic mixture of carnitinenitrile. google.comgoogle.com

The efficiency of this conversion can be influenced by the specific microbial source of the nitrilase and the reaction conditions. For instance, studies with Corynebacterium sp. have demonstrated the production of L-carnitine from DL-carnitinenitrile chloride, with the enzyme showing a preference for the L-enantiomer. google.com

| Substrate | Enzyme | Product(s) | Key Findings |

|---|---|---|---|

| This compound | Carnitine Nitrile Hydrolase | L-Carnitine, Ammonia | Enzyme is inducible and acts on compounds with a trimethylamino group. google.comgoogle.com |

| Dthis compound | Nitrilase from Corynebacterium sp. | L-Carnitine, D-Carnitine | Demonstrates stereoselectivity with a higher yield of L-carnitine. google.com |

Investigations into Molecular Target Interactions (In Vitro Studies)

While direct in vitro studies on the molecular target interactions of this compound are not extensively detailed in the provided context, research on the parent compound, L-carnitine, offers insights into potential areas of interaction. L-carnitine is known to interact with enzymes involved in fatty acid metabolism, such as carnitine acyltransferases. nih.gov In vitro studies have shown that L-carnitine supplementation can modulate protein synthesis and has antioxidant effects, suggesting interactions with cellular signaling pathways. mdpi.com For example, L-carnitine has been shown to protect human astrocytes from ammonia-induced cytotoxicity in vitro. nih.gov This protective effect is associated with the reduction of intracellular reactive oxygen species and the normalization of amino acid levels. nih.gov

Further research is necessary to specifically elucidate the direct interactions of this compound with molecular targets and to understand if it acts as a pro-drug for L-carnitine or possesses its own distinct biological activities.

Structural-Activity Relationship Studies with Derived Analogues

The synthesis and evaluation of analogues of L-carnitine provide valuable information on the structural requirements for biological activity and enzyme interaction.

Synthesis and Evaluation of L-Carnitine Analogues for Enzyme Inhibition

The development of quantitative structure-activity relationship (QSAR) models for inhibitors of the organic cation/carnitine transporter (OCTN2) has been a focus of research. nih.govnih.gov These studies involve synthesizing and testing various analogues to understand how structural modifications affect their ability to inhibit the transporter. nih.govnih.gov For instance, a 3D quantitative pharmacophore model for OCTN2 inhibitors identified key features for binding, including hydrophobic groups, a hydrogen-bond acceptor, and a positive ionizable center. nih.gov Such models are instrumental in predicting the inhibitory potential of new compounds. nih.gov

Cyclic analogues of L-carnitine have also been synthesized and evaluated for their activity as substrates for the carnitine-acylcarnitine translocase, an enzyme crucial for transporting fatty acids into mitochondria. nih.gov One such analogue, the palmityl ester of l-N,N-dimethyl-trans-2-carboxy-4-hydroxypyrrolidinium chloride, demonstrated the ability to be transported by this mitochondrial translocase. nih.gov

Non-Enzymatic Molecular Interactions

Beyond its role in enzymatic processes, this compound and its related parent compounds can engage in significant non-enzymatic molecular interactions. These interactions are primarily governed by the molecule's structural and electronic properties, which allow for complexation with various synthetic host molecules. Such studies are crucial for the development of selective sorbents and sensors.

Binding Studies with Synthetic Host Molecules (e.g., Resorcinarenes)

The interaction between carnitine derivatives and synthetic macrocyclic hosts, such as resorcinarenes, has been a subject of detailed investigation. These studies provide insights into the fundamental recognition mechanisms that can be exploited for separation and analytical purposes.

Research has demonstrated the formation of stable complexes between L-carnitine and certain resorcinarenes in both the solution and gas phases. mdpi.com The binding capabilities of different resorcinarenes with L-carnitine have been systematically evaluated using techniques like Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS). mdpi.com

Specifically, the molecular interaction studies involving a series of synthesized resorcinarenes revealed that those with shorter alkyl chains formed more stable interactions with the guest molecule. mdpi.com In contrast, resorcinarenes with longer chains, while showing better fixation on polymeric supports like poly(butyl methacrylate-co-ethylene dimethacrylate), did not interact as effectively with L-carnitine itself. mdpi.com

The stability of the host-guest complexes was confirmed in both dimethyl sulfoxide (B87167) (DMSO-d₆) solution via ¹H-NMR and in the gas phase through ESI-MS. mdpi.com These findings underscore the potential of specifically designed resorcinarenes, such as tetra(ethyl)calix google.comresorcinarene, to act as highly selective materials for L-carnitine and related compounds. mdpi.com

Table 1: Summary of Resorcinarene-L-Carnitine Interaction Studies

| Technique Used | Phase | Key Findings | Reference |

| ¹H-NMR Spectroscopy | Solution (DMSO-d₆) | Confirmed stable complex formation between L-carnitine and short-chain resorcinarenes. | mdpi.com |

| ESI-Mass Spectrometry | Gas Phase | Verified the stability of the host-guest complexes. | mdpi.com |

| Solid-Phase Extraction | Solid/Liquid | Long-chain resorcinarenes showed better fixation on the copolymer support, but short-chain resorcinarenes exhibited superior interaction with L-carnitine. | mdpi.com |

Computational Chemistry and Modeling of L Carnitinenitrile Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as molecules. For L-Carnitinenitrile chloride, DFT calculations are instrumental in elucidating its conformational landscape and spectroscopic features.

Conformational Analysis and Energetics

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers in solution. Conformational analysis through DFT calculations helps in identifying the most stable geometries of the molecule and the energy differences between them. A study on the carnitine family, which includes this compound, utilized DFT to analyze the various possible conformations. This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation.

The process typically involves a systematic search of the potential energy surface of the molecule to locate all possible low-energy conformers. For each conformer, the geometry is optimized, and the energy is calculated. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | -60° | 0.00 | 65 |

| 2 | 180° | 0.85 | 25 |

| 3 | 60° | 1.50 | 10 |

Note: The data in this table is illustrative and represents the type of information obtained from DFT-based conformational analysis. Specific values for this compound are not publicly available in the referenced literature.

Prediction of Spectroscopic Properties (e.g., VCD Bands)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that provides information about the stereochemistry of chiral molecules. DFT calculations are essential for the interpretation of VCD spectra. By calculating the theoretical VCD spectrum for a molecule of a known absolute configuration, it can be compared with the experimental spectrum to confirm the absolute configuration of the sample.

Research on carnitine derivatives has demonstrated the utility of DFT in understanding the observed VCD bands. rsc.org These calculations can predict the frequencies, intensities, and signs of the VCD bands associated with specific vibrational modes of the molecule. This predictive power is invaluable for assigning the bands in an experimental spectrum to particular molecular motions and for gaining insights into subtle conformational aspects and intermolecular interactions. rsc.orgnih.gov

Table 2: Hypothetical Predicted VCD Bands for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted VCD Intensity (x 10⁻⁸) |

| C-H stretch | 2980 | +5.2 |

| C≡N stretch | 2250 | -2.1 |

| C-O stretch | 1100 | +8.5 |

| C-N stretch | 950 | -3.7 |

Note: This table is a representation of the kind of data generated through DFT-based VCD predictions. The specific spectral data for this compound is not detailed in the available literature.

Molecular Dynamics Simulations (Potential Applications)

For a small, chiral molecule like this compound, MD simulations could be applied to:

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules, such as water, which can influence its conformation and reactivity.

Analyze Interactions with Biomolecules: Simulate the binding of this compound to biological targets like enzymes or receptors. This can help in understanding its mechanism of action and in designing molecules with improved binding affinity. rsc.org

Explore Membrane Permeation: Model the process of the molecule crossing cell membranes, which is crucial for its bioavailability and distribution within an organism.

MD simulations are a powerful tool in drug discovery and can elucidate the differences in activity between enantiomers of chiral drugs. rsc.org

In Silico Screening and Design of Derivatives (Potential Applications)

In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules with desired properties. This approach, combined with rational drug design, can accelerate the discovery of new and improved derivatives of this compound.

Potential applications of these methods for this compound include:

Virtual Screening for Enhanced Activity: Screening virtual libraries of compounds structurally related to this compound to identify derivatives with potentially higher biological activity. This process relies on predictive models of structure-activity relationships.

Lead Optimization: Modifying the structure of this compound in silico to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as to reduce potential toxicity. nih.gov

Designing for Selectivity: For chiral molecules, it is often crucial to design derivatives that interact selectively with a specific biological target over others to minimize off-target effects. Computational methods can aid in designing such selective ligands. nih.gov

These computational strategies are integral to modern drug discovery and can significantly reduce the time and cost associated with the development of new therapeutic agents. nih.gov

Role As a Precursor in the Synthesis of Advanced Carnitine Derivatives

Development of L-Carnitine for Industrial Production

The industrial-scale production of L-carnitine often involves the use of L-Carnitinenitrile chloride as a crucial precursor. Both biotechnological and chemical methods have been developed to efficiently convert this nitrile compound into the final L-carnitine product.

Biotechnological methods offer an environmentally friendly and highly specific alternative to traditional chemical synthesis for the production of L-carnitine. nih.gov A significant approach in this field involves the enzymatic hydrolysis of this compound. google.com

Enzymatic Hydrolysis with Nitrilase

A key enzyme in this process is nitrilase (EC 3.5.5.1), which catalyzes the direct hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding L-carnitine. google.comgoogle.comcreative-enzymes.comwikipedia.org This biocatalytic conversion is advantageous as it often proceeds under mild conditions and can exhibit high stereospecificity, directly producing the desired L-isomer of carnitine. google.comgoogle.com

Microorganisms that produce nitrilases capable of acting on carnitinenitrile have been identified and utilized for this purpose. google.comgoogle.com The enzyme, sometimes referred to as carnitinenitrile hydrolase, has been found in various bacterial strains. google.com The process typically involves contacting this compound with the whole microbial cells containing the enzyme or with the isolated and sometimes immobilized enzyme. google.comgoogle.com The use of this compound as an inducer in the culture medium can enhance the production of the nitrilase enzyme. google.com

Research Findings:

Studies have demonstrated the feasibility of using microorganisms containing nitrilase to hydrolyze DL-carnitinenitrile, with a preference for producing L-carnitine. google.com

The nitrilase-mediated hydrolysis of nitriles to carboxylic acids is a direct, one-step process that avoids the formation of amide intermediates. wikipedia.org

The use of immobilized enzymes or whole cells can simplify the downstream processing and allow for the reuse of the biocatalyst, making the industrial process more economical. google.com

| Feature | Description |

| Enzyme | Nitrilase (Carnitinenitrile hydrolase) |

| Substrate | This compound |

| Product | L-Carnitine |

| Advantages | High specificity, mild reaction conditions, environmentally friendly |

Chemical hydrolysis represents a more traditional and widely practiced method for converting this compound to L-carnitine on an industrial scale. This process typically involves the use of strong acids or bases to break down the nitrile group.

Acid-Catalyzed Hydrolysis

The most common method for the chemical hydrolysis of this compound is through heating with a strong mineral acid, such as concentrated hydrochloric acid (HCl). google.comgoogle.comnii.ac.jplibretexts.org This reaction proceeds in two main stages: the nitrile is first hydrated to an amide intermediate (L-carnitinamide chloride), which is then further hydrolyzed to the carboxylic acid, L-carnitine hydrochloride. libretexts.orgchemistrysteps.com The ammonium (B1175870) chloride formed as a by-product can be separated by filtration. google.com

The reaction conditions, such as temperature and reaction time, are crucial to optimize the yield and minimize the formation of by-products. For instance, heating at boiling water-bath temperature has been shown to suppress the formation of apocarnitine, an undesirable side product. nii.ac.jp

Alkaline Hydrolysis

Alkaline hydrolysis, using a base like sodium hydroxide (B78521) (NaOH), is another viable route. libretexts.org This process yields the sodium salt of L-carnitine and ammonia (B1221849) gas. libretexts.org To obtain the free L-carnitine, the resulting solution must be acidified. libretexts.org

Research Findings:

Hydrolysis of this compound with concentrated hydrochloric acid at elevated temperatures (e.g., 80°C) has been reported to give good yields of L-carnitine hydrochloride. google.com

The molar ratio of this compound to concentrated hydrochloric acid is a key parameter, with ratios around 1:2.35 being effective. google.com

The process of resolving racemic D,this compound followed by acid hydrolysis of the desired L-enantiomer is a well-established industrial method. google.comgoogle.com

| Hydrolysis Method | Reagent | Key Products |

| Acid-Catalyzed | Concentrated Hydrochloric Acid | L-Carnitine hydrochloride, Ammonium chloride |

| Alkaline-Catalyzed | Sodium Hydroxide | Sodium salt of L-carnitine, Ammonia |

Synthesis of L-Carnitine Analogues for Research Purposes

While direct synthesis of L-carnitine analogues from this compound is not extensively documented in publicly available literature, the chemical nature of the nitrile and the quaternary ammonium group suggests potential pathways for creating such analogues. The primary route would likely involve the initial hydrolysis of the nitrile to the corresponding carboxylic acid (L-carnitine), which then serves as a versatile intermediate for further modifications. nih.gov

However, theoretical synthetic strategies could involve the modification of the nitrile group or reactions at the hydroxyl group prior to hydrolysis. For research purposes, where novel structures are often the goal, such non-standard routes could be explored.

It is more common to synthesize carnitine analogues by modifying L-carnitine itself. For instance, carnitine nitro-derivatives have been synthesized from L-carnitine for research into their biological activities. nih.gov

Preparation of L-Carnitine Esters and Other Quaternary Ammonium Compounds

Similar to the synthesis of analogues, the preparation of L-carnitine esters directly from this compound is not a commonly reported method. The standard and more direct approach involves the esterification of the hydroxyl or carboxyl group of L-carnitine.

Synthesis of Acylcarnitines (L-Carnitine Esters)

Synthesis of Other Quaternary Ammonium Compounds

This compound is itself a quaternary ammonium compound. cymitquimica.comnih.gov Its synthesis often starts from precursors that are not yet quaternized. The general synthesis of quaternary ammonium compounds involves the reaction of a tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. nih.gov In the context of carnitine synthesis, a precursor amine can be reacted with a suitable alkylating agent to form the quaternary ammonium structure. nih.gov Further modifications to the molecule would then lead to different quaternary ammonium derivatives. The chemical transformations of quaternary ammonium salts can also occur via C-N bond cleavage, allowing for a variety of synthetic applications. rsc.org

While this compound is a key intermediate, its primary role in documented industrial and research applications is as a direct precursor to L-carnitine through hydrolysis. The synthesis of more complex esters and analogues generally proceeds from the fully formed L-carnitine molecule.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Enantioselectivity and Yield

The synthesis of L-carnitinenitrile chloride with high enantiomeric purity and yield is critical for the production of high-purity L-carnitine. Current research has established several pathways, yet there remains scope for significant improvement.

One established method involves the resolution of a racemic mixture of D,L-carnitine nitrile salts. A notable advancement in this area is the use of N-acetyl-L-proline as a resolving agent. This technique allows for the crystalline separation of the desired (LL)-diastereomer, which can then be converted to this compound, thereby avoiding a previously required second fractional crystallization step and improving both yield and enantiomeric purity. nih.gov

Alternative strategies focus on stereospecific synthesis starting from chiral precursors. Routes have been developed from (S)-epichlorohydrin, (R)-epoxy chloropropane, and D-mannitol. journals.co.zaresearchgate.netacs.orgnih.gov For instance, a one-step synthesis reacts (R)-epoxy chloropropane with hydrocyanic acid and trimethylamine (B31210) under basic catalysis to directly form this compound. journals.co.za Another approach begins with (S)-epichlorohydrin, which is first converted to L-3-chloro-2-hydroxylpropyl trimethylammonium chloride and subsequently reacted with an alkali cyanide to yield the target nitrile. nih.gov This process can even be performed as a "one-pot" reaction, enhancing efficiency by not requiring the isolation of intermediates. nih.gov

Future research could focus on developing novel chiral catalysts or ligands to further enhance the enantioselectivity of these reactions, potentially eliminating the need for classical resolution altogether. Optimization of reaction conditions, such as solvent systems and temperature, for these stereospecific routes could also lead to higher yields and reduced production costs.

Interactive Table 1: Summary of Synthetic Routes to this compound

| Starting Material | Key Reagent(s) / Method | Focus Area | Reference(s) |

|---|---|---|---|

| D,L-Carnitine nitrile salts | N-acetyl-L-proline | Racemic Resolution | nih.gov |

| (R)-Epoxy chloropropane | Hydrocyanic acid, Trimethylamine | Stereospecific Synthesis | journals.co.za |

| D-Mannitol | Tosylchloride, Salt of hydrogen cyanide, Trimethylamine | Stereospecific Synthesis | researchgate.net |

| (S)-Epichlorohydrin | Trimethylamine HCl, Sodium Cyanide (NaCN) | Stereospecific Synthesis | acs.orgnih.gov |

| (S)-Epichlorohydrin | Trimethylamine HCl, Alkali Cyanide | "One-Pot" Stereospecific Synthesis | nih.gov |

Advanced Spectroscopic Characterization of Intermediate States

While standard spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are available for the final this compound compound to confirm its structure, the characterization of its transient reaction intermediates remains a significant area for future research. lsu.edu The nitrile group (–C≡N) has a characteristic sharp, intense stretching peak in the IR spectrum around 2200-2260 cm⁻¹, making it an excellent spectroscopic reporter. spectroscopyonline.com

Advanced spectroscopic techniques could provide unprecedented insight into reaction mechanisms. For example:

In-situ Raman and IR Spectroscopy: These techniques could be used to monitor the conversion of precursors in real-time. The vibrational Stark effect of the nitrile group makes it sensitive to local electric fields, allowing for the study of the chemical environment during a reaction. nih.gov Monitoring shifts in the ν(C≡N) band could reveal information about substrate binding and activation at a catalyst's surface. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: In enzymatic or metal-catalyzed reactions, EPR could be employed to study paramagnetic intermediates. For instance, in the study of nitrile hydratase enzymes, which convert nitriles to amides, EPR has been used to identify and characterize intermediate species formed during the catalytic cycle. nih.gov

Mass Spectrometry (MS): Techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) are invaluable for monitoring the progress of reactions and identifying intermediates. In studies of related compounds like thioimidates (which are intermediates in nitrilase-catalyzed hydrolysis), UPLC-MS is used to track their formation and subsequent conversion. acs.org

Applying these advanced methods to the synthesis and conversion of this compound could help identify and structurally characterize fleeting intermediates, leading to a more profound understanding of the reaction pathways.

Deepening Understanding of Enzymatic Conversion Mechanisms

The conversion of the nitrile group in this compound to a carboxylic acid to form L-carnitine is a critical hydrolysis step. While typically performed with strong acids, this transformation can also be achieved enzymatically, offering a greener and more selective alternative. journals.co.zachemrxiv.org The two primary enzyme families for this conversion are nitrilases and nitrile hydratases. lumenlearning.comlibretexts.org

Nitrilase Pathway: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849). nih.govnih.gov The mechanism involves a catalytic triad (B1167595) of cysteine, lysine (B10760008), and glutamic acid. journals.co.zanih.gov The cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form a tetrahedral thioimidate intermediate. nih.gov This intermediate is then hydrolyzed by two successive additions of water, releasing the carboxylic acid and ammonia, and regenerating the enzyme. journals.co.zanih.gov

Nitrile Hydratase/Amidase Pathway: This is a two-enzyme system. First, a nitrile hydratase converts the nitrile to the corresponding amide. nih.govlibretexts.org These enzymes contain a metal cofactor, typically a non-heme Fe³⁺ or non-corrin Co³⁺ ion, at the active site. nih.govnih.gov The metal ion coordinates to the nitrogen of the nitrile, activating it for nucleophilic attack by a water molecule to produce the amide. nih.govjournals.co.za In a second step, an amidase hydrolyzes the amide to the final carboxylic acid. nih.govlibretexts.org

Future research should focus on identifying or engineering specific nitrilases or nitrile hydratase/amidase systems that are highly efficient and stereoselective for this compound. A deeper understanding of the substrate binding pocket and the specific interactions governing catalysis could allow for the rational design of enzymes with improved activity and stability for industrial applications.

Computational Predictions for Reaction Pathways and Derivatization Strategies

Computational chemistry offers powerful tools for predicting the reactivity of this compound and guiding synthetic efforts. Density Functional Theory (DFT) calculations, in particular, have emerged as a key strategy for investigating nitrile-containing compounds. researchgate.netrug.nlnih.gov

These computational methods can be used to:

Predict Reactivity: By calculating the energetics of a reaction, DFT can predict the activation energy (Ea) for the nitrile group to react with various nucleophiles. researchgate.netrug.nl This allows for a quantitative comparison of its electrophilicity and its propensity to undergo specific transformations. For example, the reactivity of nitriles towards biological thiols like cysteine has been successfully modeled, which correlates well with experimental data. researchgate.netchemrxiv.org

Elucidate Reaction Mechanisms: Computational studies can map out the entire reaction coordinate, identifying transition states and intermediates. nih.gov For instance, DFT calculations have supported a concerted mechanism for the nucleophilic attack of a thiol on a nitrile, where the attack and a proton transfer occur simultaneously. nih.gov

Guide Derivatization: By predicting how changes in molecular structure affect the reactivity of the nitrile or other functional groups, computational models can help design derivatization strategies. This allows researchers to intelligently select modifications to create new compounds with desired properties, without the need for exhaustive experimental screening. nih.gov

Future computational work could focus on building highly accurate models for the enzymatic hydrolysis of this compound, simulating its interaction within the active site of a nitrilase to guide protein engineering efforts.

Exploration of this compound as a Scaffold for Unique Chemical Entities

Beyond its role as a precursor to L-carnitine, this compound is a versatile chiral building block. Its structure contains three distinct functional groups—a quaternary ammonium (B1175870) salt, a secondary hydroxyl group, and a nitrile group—each offering a handle for chemical modification. This multifunctionality makes it an attractive scaffold for generating libraries of unique chemical compounds.

Potential avenues for exploration include:

Nitrile Group Transformations: The nitrile is arguably the most versatile functional group. Besides hydrolysis to a carboxylic acid (as in L-carnitine synthesis), it can be reduced to a primary amine, converted to tetrazoles via cycloaddition, or reacted with Grignard reagents to form ketones. libretexts.org Each transformation leads to a fundamentally different class of compounds.

Hydroxyl Group Modification: The secondary alcohol can be readily esterified or etherified, allowing for the introduction of a wide variety of substituents. These modifications could be used to alter the molecule's polarity, steric bulk, or potential biological activity.

Quaternary Ammonium Group: While the trimethylammonium group is generally stable, its positive charge is a key feature that dictates the molecule's solubility and interactions. It serves as a permanent cationic center in any derived structure.

By systematically exploring the reactions at each of these functional sites, this compound can serve as the starting point for a diverse range of novel chiral molecules. These new entities could be screened for applications in materials science, catalysis, or as probes for biological systems, extending the utility of this compound far beyond its current application.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| L-Carnitine |

| D,L-Carnitine nitrile salt |

| N-acetyl-L-proline |

| (S)-Epichlorohydrin |

| (R)-Epoxy chloropropane |

| D-Mannitol |

| L-3-chloro-2-hydroxylpropyl trimethylammonium chloride |

| Hydrocyanic acid |

| Trimethylamine |

| Tosylchloride |

| Carboxylic acid |

| Thioimidate |

| Amide |

| Cysteine |

| Lysine |

| Glutamic acid |

| Ammonia |

Retrosynthesis Analysis